molecular formula C14H14N4O3S B5141289 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE

Cat. No.: B5141289
M. Wt: 318.35 g/mol
InChI Key: BGTYFEVAJYDPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide group linked to a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the substitution of a halogenated pyrimidine derivative with a thiol compound.

    Acetamide formation: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Nitration of the phenyl ring: The nitrophenyl moiety is introduced via nitration of an aromatic compound using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE
  • 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-NITROPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE

Uniqueness

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both sulfanyl and nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-9-7-10(2)16-14(15-9)22-8-13(19)17-11-3-5-12(6-4-11)18(20)21/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTYFEVAJYDPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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